tert-Butyl (3R,4R)-4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl (3R,4R)-4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a hydroxy group, and a methoxy-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,4R)-4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the hydroxy group. The methoxy-oxoethyl group is then introduced through a series of reactions involving esterification and reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,4R)-4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The methoxy-oxoethyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Alkyl halides and strong bases are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the methoxy-oxoethyl group produces an alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3R,4R)-4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of neuropharmacology.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs aimed at treating neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (3R,4R)-4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and the methoxy-oxoethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R,4R)-4-hydroxy-3-(2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl (3R,4R)-4-hydroxy-3-(2-methoxyethyl)piperidine-1-carboxylate
- tert-Butyl (3R,4R)-4-hydroxy-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (3R,4R)-4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to the presence of both the hydroxy group and the methoxy-oxoethyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H23NO5 |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-6-5-10(15)9(8-14)7-11(16)18-4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m1/s1 |
InChI Key |
PTSLPTOICKAKHS-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)CC(=O)OC)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CC(=O)OC)O |
Origin of Product |
United States |
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